molecular formula C11H5NO3S B14301340 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione CAS No. 113888-30-5

5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione

Cat. No.: B14301340
CAS No.: 113888-30-5
M. Wt: 231.23 g/mol
InChI Key: VRNNQXGNBLZANY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione typically involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S2Cl2) and DABCO in chlorobenzene. The reaction proceeds with the addition of triethylamine, yielding the desired product in high to moderate yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and naphthoquinone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted naphthoquinones and thiazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2,3-Dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione
  • 2,3-Dihydroanthra[2,3-d][1,3]thiazole-4,11-dione
  • Thiazolo[4,5-b]pyridine derivatives

Uniqueness: 5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione stands out due to its hydroxyl group, which enhances its solubility and reactivity. This unique feature contributes to its potent biological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

113888-30-5

Molecular Formula

C11H5NO3S

Molecular Weight

231.23 g/mol

IUPAC Name

5-hydroxybenzo[f][1,3]benzothiazole-4,9-dione

InChI

InChI=1S/C11H5NO3S/c13-6-3-1-2-5-7(6)10(15)8-11(9(5)14)16-4-12-8/h1-4,13H

InChI Key

VRNNQXGNBLZANY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)SC=N3

Origin of Product

United States

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